6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dibromo-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound containing nitrogen and bromine atoms It is a derivative of 3-azabicyclo[310]hexane, where two bromine atoms are attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-azabicyclo[3.1.0]hexane.
Bromination: The 3-azabicyclo[3.1.0]hexane is then subjected to bromination using bromine or a bromine-containing reagent. This step introduces the bromine atoms at the sixth carbon position.
Hydrochloride Formation: The final step involves the conversion of the brominated compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[3.1.0]hexane.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., copper(I) iodide).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 3-azabicyclo[3.1.0]hexane.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of bicyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound with methyl groups instead of bromine atoms.
6,6-difluoro-3-azabicyclo[3.1.0]hexane: A compound with fluorine atoms replacing the bromine atoms.
3-azabicyclo[3.1.0]hexane: The parent compound without any substituents on the sixth carbon atom.
Uniqueness
6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
6,6-Dibromo-3-azabicyclo[3.1.0]hexane hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This bicyclic structure, characterized by the presence of nitrogen and bromine substituents, suggests a range of interactions with biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C5H7Br2ClN
- Molecular Weight: 227.48 g/mol
- CAS Number: Not specified in the provided data.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on cancer cell lines and potential neuropharmacological applications.
Cytotoxicity and Apoptosis Induction
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines such as HeLa and CT26.
- Cytotoxic Effects: A study reported that certain derivatives led to a reduction in live cell counts by up to 85% after treatment over 72 hours at concentrations around 10 µg/mL .
- Apoptosis Mechanism: The induction of apoptosis was evidenced by increased Annexin V staining in treated cells, indicating early and late apoptotic populations. For instance, the percentage of early apoptotic HeLa cells increased from 4.5% (control) to 38.5% after treatment with active derivatives .
Cell Cycle Analysis
The compound's effect on the cell cycle was significant:
- SubG1 Phase Accumulation: Treated cells showed an accumulation in the SubG1 phase, indicative of apoptosis activation. This was particularly pronounced in HeLa cells, where up to 39.5% of cells were found in this phase post-treatment .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction: Similar compounds have shown interactions with specific enzymes involved in cell cycle regulation and apoptosis pathways.
- Receptor Modulation: The structure may allow for binding to nicotinic acetylcholine receptors, influencing neurotransmission and potentially affecting neurodegenerative conditions .
Study on Anti-Tumor Activity
A notable study investigated the anti-tumor effects of related compounds on Balb/C mice bearing CT26 tumors:
- In Vivo Results: The administration of compounds containing the bicyclic structure resulted in reduced tumor growth rates; however, no significant differences were observed compared to controls at lower doses .
Neuropharmacological Applications
There is emerging interest in the use of this class of compounds for neuropharmacological purposes:
Properties
IUPAC Name |
6,6-dibromo-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N.ClH/c6-5(7)3-1-8-2-4(3)5;/h3-4,8H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJHVIBFAIJJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(Br)Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-22-8 |
Source
|
Record name | 6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.